molecular formula C8H17NO3 B1371089 3-(2-Methoxyethoxy)oxan-4-amine CAS No. 1173164-61-8

3-(2-Methoxyethoxy)oxan-4-amine

Cat. No. B1371089
CAS RN: 1173164-61-8
M. Wt: 175.23 g/mol
InChI Key: JLZROIGTYSWPMG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)oxan-4-amine is a chemical compound with the CAS Number: 1173164-61-8 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 3-amino-1,5-anhydro-2,3-dideoxy-4-O-(2-methoxyethyl)pentitol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7 (8)9/h7-8H,2-6,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Alkylating Activity and Structural Properties

  • The compound 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one, which is structurally related to 3-(2-Methoxyethoxy)oxan-4-amine, exhibits significant alkylating activity. Its crystal structure has been determined, showing that it exists in a keto-amine form in the solid state and behaves as a monofunctional molecule in solution (Budzisz, Małecka, Woźniczka, & Kufelnicki, 2005).

Application in Electrochemical Sensors

Neuroscience Research

  • In neuroscience, the methoxyphenylethylamine derivative 3-methoxytyramine (3-MT) is an intermediate in dopamine metabolism, demonstrating its relevance in neurochemical studies (Kilts, VRBANAC, Rickert, & RECH, 1977).

Neuroprotective Agent Research

  • Compounds related to this compound, such as 4-methoxybenzylidene-(3-methoxyphenyl)amine, have been evaluated for their neuroprotective effects against oxidative stress, suggesting their potential application in neurodegenerative disease research (Hur, Kim, Lee, Lee, & Choi, 2013).

Imaging and Diagnostic Studies

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

3-(2-methoxyethoxy)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZROIGTYSWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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